molecular formula C9H9BrCl2N2 B11838298 5-Bromoquinolin-3-amine dihydrochloride

5-Bromoquinolin-3-amine dihydrochloride

Cat. No.: B11838298
M. Wt: 295.99 g/mol
InChI Key: FTXJZBCMKJEFNO-UHFFFAOYSA-N
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Description

5-Bromoquinolin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H8BrClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities .

Preparation Methods

The synthesis of 5-Bromoquinolin-3-amine dihydrochloride typically involves the bromination of quinoline derivatives followed by amination and subsequent conversion to the dihydrochloride salt. Common synthetic routes include:

Chemical Reactions Analysis

5-Bromoquinolin-3-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromoquinolin-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromoquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

5-Bromoquinolin-3-amine dihydrochloride can be compared with other quinoline derivatives, such as:

    Quinolin-3-amine: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.

    5-Chloroquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to different properties.

    5-Fluoroquinolin-3-amine: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H9BrCl2N2

Molecular Weight

295.99 g/mol

IUPAC Name

5-bromoquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C9H7BrN2.2ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;;/h1-5H,11H2;2*1H

InChI Key

FTXJZBCMKJEFNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)N)C(=C1)Br.Cl.Cl

Origin of Product

United States

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